Dnp-PYAYWMR (trifluoroacetate salt)
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Overview
Description
Dnp-PYAYWMR (trifluoroacetate salt) is a fluorogenic heptapeptide substrate for matrix metalloproteinase-8 (MMP-8). This compound is used to quantify MMP-8 activity by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol (DNP) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PYAYWMR (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method typically uses a resin-bound amino acid as the starting material, and the peptide chain is built step-by-step by coupling protected amino acids. The trifluoroacetate salt is introduced during the final deprotection and cleavage step using trifluoroacetic acid (TFA) in dichloromethane .
Industrial Production Methods
Industrial production of Dnp-PYAYWMR (trifluoroacetate salt) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Dnp-PYAYWMR (trifluoroacetate salt) primarily undergoes hydrolysis reactions. The hydrolysis of the peptide bond by MMP-8 results in the removal of the N-terminal dinitrophenol (DNP) group, leading to the unquenching of tryptophan fluorescence .
Common Reagents and Conditions
Hydrolysis: The reaction is catalyzed by MMP-8 under physiological conditions.
Deprotection: Trifluoroacetic acid (TFA) is used to remove protecting groups during synthesis.
Major Products
The major product formed from the hydrolysis reaction is the peptide fragment with the N-terminal DNP group removed, resulting in increased tryptophan fluorescence .
Scientific Research Applications
Dnp-PYAYWMR (trifluoroacetate salt) has several applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study the activity of MMP-8.
Biology: Helps in understanding the role of MMP-8 in various biological processes, including tissue remodeling and inflammation.
Medicine: Potentially useful in developing diagnostic tools for diseases involving MMP-8, such as arthritis and cancer.
Industry: Employed in the development of high-throughput screening assays for drug discovery
Mechanism of Action
The mechanism of action of Dnp-PYAYWMR (trifluoroacetate salt) involves its hydrolysis by MMP-8. The enzyme cleaves the peptide bond, removing the N-terminal DNP group. This removal leads to the unquenching of tryptophan fluorescence, which can be measured to quantify MMP-8 activity .
Comparison with Similar Compounds
Similar Compounds
Dnp-PLGLWA (trifluoroacetate salt): Another fluorogenic substrate for MMPs.
Dnp-PLGLWAR (trifluoroacetate salt): Similar substrate with an additional arginine residue.
Uniqueness
Dnp-PYAYWMR (trifluoroacetate salt) is unique due to its specific sequence, which makes it a selective substrate for MMP-8. This selectivity allows for precise quantification of MMP-8 activity, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
5-(diaminomethylideneamino)-2-[[2-[[2-[[2-[2-[[2-[[1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H65N13O14S.C2HF3O2/c1-30(59-49(72)41(25-31-11-16-35(68)17-12-31)64-52(75)45-10-6-23-65(45)44-20-15-34(66(78)79)28-46(44)67(80)81)47(70)62-42(26-32-13-18-36(69)19-14-32)50(73)63-43(27-33-29-58-38-8-4-3-7-37(33)38)51(74)60-39(21-24-82-2)48(71)61-40(53(76)77)9-5-22-57-54(55)56;3-2(4,5)1(6)7/h3-4,7-8,11-20,28-30,39-43,45,58,68-69H,5-6,9-10,21-27H2,1-2H3,(H,59,72)(H,60,74)(H,61,71)(H,62,70)(H,63,73)(H,64,75)(H,76,77)(H4,55,56,57);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWKIBIPYKIIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C5CCCN5C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H66F3N13O16S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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